2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine
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Overview
Description
2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C18H25N7O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.20697307 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Relationships and Derivatives Synthesis
A considerable amount of research has been conducted on the synthesis and structural modification of compounds related to 2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine. These studies have explored various derivatives and analogs, aiming to understand their structural relationships and potential applications in medicinal chemistry. For example, research on azetidine, pyrrolidine, and piperidine derivatives has identified compounds useful as alpha-subtype selective 5-HT-1D receptor agonists, potentially offering new avenues for migraine treatment with fewer side effects (Habernickel, 2001).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer activities of derivatives related to the compound of interest. Novel heterocyclic compounds derived from visnaginone and khellinone, for example, have demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, suggesting potential as therapeutic agents (Abu‐Hashem et al., 2020). Furthermore, derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative activity against human cancer cell lines, indicating potential utility in cancer treatment (Mallesha et al., 2012).
Synthetic Methodologies and Chemical Properties
The exploration of synthetic methodologies and chemical properties related to this compound has also been a focus. Studies have detailed solvent-free heterocyclic synthesis approaches, contributing to the development of more efficient and environmentally friendly synthetic routes for related compounds (Martins et al., 2009). Additionally, research into the synthesis and antimicrobial activity of dithiocarbamate derivatives bearing thiazole/benzothiazole rings has expanded the understanding of the compound's chemical properties and potential biological applications (Yurttaş et al., 2016).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Properties
IUPAC Name |
1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-14-21-17(27-22-14)15-5-2-3-8-25(15)16(26)13-23-9-11-24(12-10-23)18-19-6-4-7-20-18/h4,6-7,15H,2-3,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFNPJIKZJYIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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